molecular formula C10H11BClNO3 B1450894 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid CAS No. 850589-44-5

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

Cat. No.: B1450894
CAS No.: 850589-44-5
M. Wt: 239.46 g/mol
InChI Key: TUPWHDSMIIRKLY-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C10H11BClNO3. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is often employed as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Scientific Research Applications

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid is used extensively in scientific research:

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty with respect to this product . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with various enzymes and proteins, often acting as an inhibitor. For instance, it can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, influencing their stability and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. By inhibiting specific enzymes, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by forming a covalent bond with the enzyme’s active site. This interaction often involves the boronic acid moiety of the compound, which can form a reversible covalent bond with the hydroxyl group of serine residues in the active site of serine proteases. This binding inhibits the enzyme’s catalytic activity, leading to downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization within cells can affect its activity and function, with higher concentrations often found in specific cellular compartments such as the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid typically involves the reaction of 3-chloro-4-bromophenyl isocyanate with cyclopropylamine to form the corresponding urea derivative. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Chemical Reactions Analysis

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Comparison with Similar Compounds

3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid can be compared with other boronic acids such as:

This compound’s unique structure, with both a chloro and a cyclopropylcarbamoyl group, provides distinct reactivity and selectivity advantages in various synthetic applications.

Properties

IUPAC Name

[3-chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BClNO3/c12-9-5-6(11(15)16)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPWHDSMIIRKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC2CC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657353
Record name [3-Chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-44-5
Record name B-[3-Chloro-4-[(cyclopropylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(cyclopropylcarbamoyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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